1-{[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetyl}imidazolidin-2-one
Description
The compound 1-{[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetyl}imidazolidin-2-one is a structurally complex imidazolidin-2-one derivative fused with a xanthene moiety. The xanthene core (a tricyclic aromatic system with oxygen bridges) is substituted with hydroxyl, methoxy, and ketone groups, while the imidazolidin-2-one ring is functionalized with an acetyloxy group.
Properties
Molecular Formula |
C19H16N2O7 |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
1-[2-(1-hydroxy-7-methoxy-9-oxoxanthen-3-yl)oxyacetyl]imidazolidin-2-one |
InChI |
InChI=1S/C19H16N2O7/c1-26-10-2-3-14-12(6-10)18(24)17-13(22)7-11(8-15(17)28-14)27-9-16(23)21-5-4-20-19(21)25/h2-3,6-8,22H,4-5,9H2,1H3,(H,20,25) |
InChI Key |
WNGZBYMBFQUCGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OCC(=O)N4CCNC4=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetyl}imidazolidin-2-one involves multiple steps. One common method starts with the preparation of the xanthone core, which can be synthesized by heating salicylic acid phenyl ester to high temperatures (275-285°C) and then further heating to 350-355°C to obtain the xanthone . The xanthone is then functionalized with a methoxy group and a hydroxy group at specific positions. The final step involves the acetylation of the xanthone derivative followed by the reaction with imidazolidin-2-one under controlled conditions to form the target compound.
Chemical Reactions Analysis
1-{[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetyl}imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetyl}imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various xanthone derivatives with potential biological activities.
Medicine: Research is ongoing to explore its potential as an anti-carcinogenic and anti-diabetic agent.
Industry: It is used in the synthesis of dyes, fluorescent agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetyl}imidazolidin-2-one involves its interaction with various molecular targets and pathways. The xanthone core is known to interact with enzymes and proteins, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects . The imidazolidin-2-one moiety may enhance the compound’s binding affinity to specific targets, increasing its biological efficacy.
Comparison with Similar Compounds
Structural Features and Coordination Chemistry
The target compound shares structural motifs with copper(II) complexes of imidazolidin-2-one derivatives reported in Molecules (2014) . Key analogs include:
Comparison with Target Compound :
- Xanthene vs. Pyridyl Substituents : The xanthene group in the target compound introduces bulkier aromaticity compared to pyridyl substituents in analogs. This may reduce solubility but enhance π-π stacking interactions in biological systems.
- Oxygen vs.
- Acetyloxy Functionalization : The acetyl group in the target compound mirrors derivatives like 8k, which exhibit stable octahedral geometries but may dissociate in polar solvents due to elongated Cu-Cl bonds .
Physicochemical Properties
- IR Spectroscopy : Imidazolidin-2-one derivatives show characteristic C=O stretches at 1669–1683 cm⁻¹, consistent across analogs and the target compound .
- Crystallography : Analogs adopt trans configurations with weak hydrogen bonding to counterions (e.g., Cl⁻ in 10a). The xanthene group in the target compound may promote unique packing patterns .
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